(2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20201954
InChI: InChI=1S/C26H33NO4/c1-4-7-15-27(16-8-5-2)18-21-22(28)14-13-20-25(29)24(31-26(20)21)17-19-11-9-10-12-23(19)30-6-3/h9-14,17,28H,4-8,15-16,18H2,1-3H3/b24-17-
SMILES:
Molecular Formula: C26H33NO4
Molecular Weight: 423.5 g/mol

(2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC20201954

Molecular Formula: C26H33NO4

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C26H33NO4
Molecular Weight 423.5 g/mol
IUPAC Name (2Z)-7-[(dibutylamino)methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C26H33NO4/c1-4-7-15-27(16-8-5-2)18-21-22(28)14-13-20-25(29)24(31-26(20)21)17-19-11-9-10-12-23(19)30-6-3/h9-14,17,28H,4-8,15-16,18H2,1-3H3/b24-17-
Standard InChI Key ISWUEGRQTUNYBC-ULJHMMPZSA-N
Isomeric SMILES CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OCC)/C2=O)O
Canonical SMILES CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OCC)C2=O)O

Introduction

The compound (2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a derivative of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzofuran core functionalized with a dibutylamino group, an ethoxybenzylidene moiety, and a hydroxy group, making it a promising candidate for pharmacological studies.

Structural Features

The chemical structure of this compound can be broken down into the following components:

  • Benzofuran Core: A fused aromatic system that provides rigidity and planar geometry, enhancing π-electron delocalization.

  • Hydroxy Group at Position 6: Contributes to hydrogen bonding and potential enzymatic interactions.

  • Dibutylamino Methyl Substituent at Position 7: Enhances lipophilicity and may influence membrane permeability.

  • Ethoxybenzylidene Substituent at Position 2: Introduces steric bulk and potential π-stacking interactions.

Synthesis

While specific synthesis routes for this compound are not directly available in the literature, general methods for synthesizing benzofuran derivatives involve:

  • Cyclization of o-hydroxyacetophenones with appropriate aldehydes or ketones.

  • Functionalization through alkylation or acylation reactions to introduce substituents like the dibutylamino group.

  • Condensation reactions to attach the benzylidene moiety.

Biological Activity

Benzofuran derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties:

  • Antimicrobial Activity: Benzofurans substituted with hydroxyl and alkyl groups often exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .

  • Cytotoxicity: Functionalized benzofurans have shown selective cytotoxicity against cancer cell lines such as leukemia (K562) and cervical carcinoma (HeLa) .

  • Anti-inflammatory Potential: The presence of hydroxyl and amino groups may enhance inhibition of inflammatory mediators like interleukin-6 (IL-6) .

Potential Applications

  • Drug Development: The compound's structural features suggest potential use in developing antimicrobial or anticancer agents.

  • Chemical Probes: Its functional groups make it suitable for studying enzyme-ligand interactions.

  • Material Science: Benzofuran derivatives are also explored for their photophysical properties in organic electronics.

Challenges and Future Directions

Despite its promising structure, challenges include:

  • Limited synthetic accessibility due to complex functionalization requirements.

  • Need for detailed pharmacokinetic studies to assess bioavailability and toxicity.

Future research should focus on:

  • Developing efficient synthetic routes for large-scale production.

  • Conducting comprehensive biological assays to explore its therapeutic potential.

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